PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent and selective inhibitor of the Proviral Integration site for Moloney Murine Leukemia Virus (PIM) kinases 1, 2, and 3. It is classified as a pan-PIM kinase inhibitor, demonstrating significant potential in treating various hematological malignancies. The compound has shown dual anti-myeloma and bone protective effects, making it a promising candidate in cancer therapy. PIM-447 is currently under investigation in clinical trials for its efficacy against multiple myeloma and other cancers .
PIM-447 dihydrochloride is sourced from various chemical suppliers and research institutions. It is primarily classified under small molecule kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in cancer cell proliferation and survival. The compound's CAS number is 1820565-69-2, indicating its unique identity in chemical databases .
The synthesis of PIM-447 involves several key steps that optimize the yield and purity of the final product. The synthetic route typically begins with the preparation of intermediates through various chemical reactions including amide coupling and deprotection steps. For instance, one method involves the activation of a carboxylic acid derivative followed by amide coupling with an amine under specific conditions to yield the desired compound .
PIM-447 dihydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 440.46 g/mol.
The chemical reactions involved in synthesizing PIM-447 include:
PIM-447 exerts its therapeutic effects primarily through inhibition of PIM kinases. These kinases play a vital role in cell survival and proliferation pathways, particularly in hematological malignancies.
PIM-447 dihydrochloride exhibits several notable physical and chemical properties:
PIM-447 is primarily used in scientific research focused on cancer therapeutics. Its applications include:
PIM-447 dihydrochloride (Synonyms: LGH447 dihydrochloride) is a small-molecule inhibitor with the chemical name N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride. Its molecular formula is C₂₄H₂₅Cl₂F₃N₄O, corresponding to a molecular weight of 513.38 g/mol [1] [6] [9]. The compound features a stereochemically defined cyclohexylamine moiety with (1R,3S,5S) configuration, critical for target engagement. The SMILES notation is:O=C(C1=NC(C2=C(F)C=CC=C2F)=C(F)C=C1)NC3=C([C@H]4C[C@@H](N)C[C@@H](C)C4)C=CN=C3.Cl.Cl
[6] [9].The dihydrochloride salt form enhances aqueous solubility (>50 mg/mL in water), facilitating in vitro and in vivo applications [1] [3]. X-ray crystallographic studies confirm that the aminocyclohexyl group occupies the ATP-binding pocket of PIM kinases, while the picolinamide moiety stabilizes the complex via hydrophobic interactions [6].
Property | Value |
---|---|
CAS Number | 1820565-69-2 |
Molecular Formula | C₂₄H₂₅Cl₂F₃N₄O |
Molecular Weight | 513.38 g/mol |
Salt Form | Dihydrochloride |
Stereochemistry | (1R,3S,5S)-Aminocyclohexyl |
Aqueous Solubility (H₂O) | >50 mg/mL (97.39 mM) |
Purity (HPLC) | ≥99.94% |
PIM-447 dihydrochloride is a potent, orally bioavailable pan-PIM kinase inhibitor with sub-nanomolar affinity for all three PIM isoforms. Biochemical assays reveal picomolar inhibition constants (Ki):
The compound exhibits ATP-competitive inhibition, validated through kinetic assays [4]. Cellular efficacy correlates with biochemical potency, as evidenced by inhibition of downstream substrates:
Cell Line | Tumor Type | GI₅₀/EC₅₀ (μM) |
---|---|---|
KG-1 | Acute Myeloid Leukemia | 0.01 |
EOL-1 | Eosinophilic Leukemia | 0.01 |
MV4-11 | AML (FLT3-ITD+) | 0.13 |
KMS11 | Multiple Myeloma | 0.17 |
SET-2 | Myeloproliferative Neoplasm | 0.48 |
OCI-AML3 | Acute Myeloid Leukemia | 2.92 |
PIM-447 dihydrochloride demonstrates >10⁵-fold selectivity for PIM kinases over most other protein kinases. Screening against a panel of 68 diverse kinases identified only three off-targets with micromolar inhibition:
Notably, cellular assays confirmed no significant activity against GSK3β even at 20 μM, indicating functional selectivity [4] [5]. Lipid kinase screening (9 targets) revealed no inhibition, reinforcing the specificity for serine/threonine kinases of the PIM family [5]. This selectivity profile minimizes risks of off-target toxicity and supports the compound’s utility as a mechanistic probe.
Kinase Category | Representative Targets | Inhibition |
---|---|---|
PIM Family | PIM1, PIM2, PIM3 | Ki = 6–18 pM |
Off-Target Kinases | GSK3β, PKN1, PKCτ | IC₅₀ = 1–5 μM |
Other Kinases (68) | CDKs, MAPKs, EGFR, FLT3, etc. | IC₅₀ >9 μM (No inhibition) |
Lipid Kinases (9) | PI3Kα, VPS34, mTOR, etc. | No significant inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7